molecular formula C24H27N3O4S2 B6580730 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide CAS No. 1207049-24-8

3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide

Cat. No.: B6580730
CAS No.: 1207049-24-8
M. Wt: 485.6 g/mol
InChI Key: UWOOEXRHJUFBMB-UHFFFAOYSA-N
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Description

The compound “3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide” is a complex organic molecule. Its IUPAC name is 3-[4-(4-methoxyphenyl)-1-piperazinyl]propanoic acid dihydrochloride . The compound has a molecular weight of 337.25 .


Molecular Structure Analysis

The compound’s structure has been analyzed using theoretical calculations performed in the DFT method using the B3LYP functional and the 6–311+G (d,p) basis set . The geometric parameters and spectroscopic data obtained from the DFT calculations were found to be in high agreement with the experimental results .


Chemical Reactions Analysis

The compound’s reactivity has been studied. The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . According to both results, this synthesized structure has low reactivity and a tendency to be stable .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 337.25 . Its electronic properties, nonlinear optical properties, and thermodynamic properties have been investigated . The first hyperpolarizability value was calculated to be 25 times greater than that of urea .

Future Directions

The compound and its derivatives could be further studied for their potential applications in various fields. Given their low reactivity and good nonlinear optical properties, they could be explored for use in materials science . Additionally, their biological activity could be further investigated for potential therapeutic applications .

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl-N-(2-phenylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-31-21-9-7-20(8-10-21)26-14-16-27(17-15-26)33(29,30)22-12-18-32-23(22)24(28)25-13-11-19-5-3-2-4-6-19/h2-10,12,18H,11,13-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOOEXRHJUFBMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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